Cas no 1365968-86-0 (3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine)
![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1365968-86-0x500.png)
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine 化学的及び物理的性質
名前と識別子
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- 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine
- 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine
- 3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
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- インチ: 1S/C8H14N4/c1-6(2)7-10-11-8-9-4-3-5-12(7)8/h6H,3-5H2,1-2H3,(H,9,11)
- InChIKey: CWUDCTDPJXSRGG-UHFFFAOYSA-N
- ほほえんだ: N12C(=NN=C1C(C)C)NCCC2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 159
- トポロジー分子極性表面積: 42.7
- 疎水性パラメータ計算基準値(XlogP): 1
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 075895-1g |
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine |
1365968-86-0 | 1g |
£496.00 | 2022-03-01 | ||
Chemenu | CM320177-1g |
3-isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
1365968-86-0 | 95% | 1g |
$*** | 2023-03-30 |
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidineに関する追加情報
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine: A Comprehensive Overview
The compound with CAS No 1365968-86-0, known as 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyrimidines, which are derivatives of pyrimidines fused with a triazole ring. The triazolopyrimidine framework is particularly interesting due to its potential applications in drug design and materials science.
Recent studies have highlighted the unique electronic properties of 3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,a]pyrimidine, making it a promising candidate for various applications. For instance, researchers have explored its role in the development of novel anti-cancer agents. The triazolopyrimidine core has been shown to exhibit selective cytotoxicity against cancer cells while minimizing adverse effects on healthy cells. This selective activity is attributed to the compound's ability to target specific signaling pathways critical for cancer cell proliferation and survival.
Moreover, the propan-2-yl substituent in this compound plays a crucial role in modulating its pharmacokinetic properties. The presence of this substituent enhances the compound's solubility and bioavailability, which are essential factors for its potential use in therapeutic applications. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of microwave-assisted reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.
In addition to its therapeutic potential, CAS No 1365968-86-0 has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a building block for metal-organic frameworks (MOFs). These frameworks have applications in gas storage and catalysis due to their high surface area and tunable pore sizes.
Recent research has also focused on understanding the photophysical properties of 3-(Propan-2-yl)-5H,a-triazolo-pyrimidine. Studies have shown that this compound exhibits strong fluorescence under UV light due to its conjugated aromatic system. This property makes it a potential candidate for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors.
The development of efficient synthetic routes for this compound has been a focal point of recent investigations. Traditional methods often involve multi-step reactions with low yields and harsh reaction conditions. However, advancements in catalytic asymmetric synthesis and green chemistry have paved the way for more sustainable approaches. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the construction of the triazolopyrimidine core with high efficiency and precision.
In conclusion,CAS No 1365968-86-a-triazolo-pyrimidine represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and applications for this compound,it is poised to play an increasingly important role in both academic and industrial settings.
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